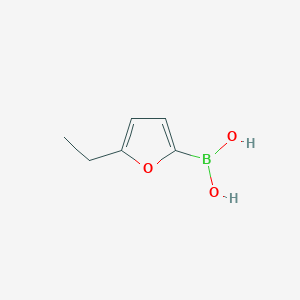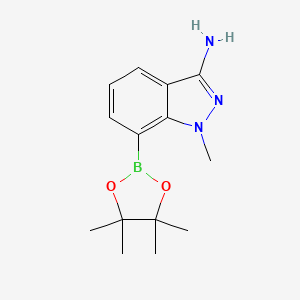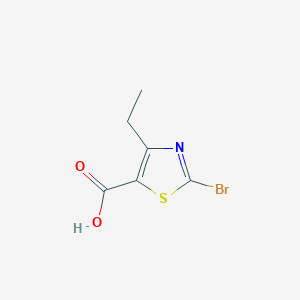
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene
Vue d'ensemble
Description
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF2O/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 237.04 .Applications De Recherche Scientifique
Synthesis and Molecular Electronics
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene serves as a crucial precursor in the synthesis of complex organic molecules and has applications in the field of molecular electronics. Its utility as a building block for thiol end-capped molecular wires is highlighted through its role in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecular wires are essential for developing advanced electronic devices due to their efficient synthetic transformations, showcasing the compound's significance in bridging chemistry with electronics applications (Stuhr-Hansen et al., 2005).
Advanced Organic Synthesis
The compound is instrumental in organic synthesis, offering pathways to create structurally diverse and biologically active molecules. For instance, it has been used in the total synthesis of natural products starting from methoxymethyl-substituted aryl methyl ethers. This process involves strategic reactions that afford methoxymethyl-substituted arylphenols in high yields, demonstrating the compound's versatility in synthetic organic chemistry (Akbaba et al., 2010).
Fluorescence and Photoluminescence
Research into the photoluminescence properties of derivatives of this compound reveals their potential in developing new materials with unique optical properties. These materials exhibit enhanced fluorescence intensity in the solid state compared to in solution, indicating their utility in optical applications and as materials for light-emitting devices. Such studies contribute to the understanding of aggregation-induced emission phenomena and the design of novel luminescent materials (Liang Zuo-qi, 2015).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for biological activities, such as their role as protein tyrosine phosphatase 1B (PTP1B) inhibitors. These studies are crucial for the development of therapeutic agents targeting diseases modulated by PTP1B, showcasing the compound's relevance in drug discovery efforts (Guo et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBRSGLPDHWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251126 | |
| Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162744-57-2 | |
| Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162744-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole](/img/structure/B3244571.png)






![Benzo[b]naphtho[2,1-d]furan,8-bromo-](/img/structure/B3244605.png)
